molecular formula C19H12ClFN2OS B2836819 3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207031-63-7

3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2836819
CAS No.: 1207031-63-7
M. Wt: 370.83
InChI Key: PYVOCOJDJGETJK-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Its structure features a 3-chlorobenzyl group at position 3 and a 4-fluorophenyl moiety at position 6. These substituents introduce both electron-withdrawing (chloro, fluoro) and lipophilic (benzyl) properties, which are critical for modulating biological activity and pharmacokinetic behavior.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2OS/c20-14-3-1-2-12(8-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-6-15(21)7-5-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVOCOJDJGETJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,2-d]pyrimidine intermediates with substituted benzyl and phenyl groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . In cancer research, it targets tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Position 3 Modifications

  • The bromine at position 7 enhances steric bulk compared to fluorine, which may reduce solubility but improve membrane permeability .
  • 3-[2-(4-Fluorophenoxy)ethyl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (): The phenoxyethyl chain introduces flexibility and oxygen-mediated hydrogen bonding, contrasting with the rigid benzyl group in the target compound. This modification could alter interactions with enzymes or receptors requiring specific spatial arrangements .

Position 7 Modifications

  • 2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BL20240, ): The piperazine substituent at position 2 introduces basicity and solubility, diverging from the chloro-benzyl group at position 3 in the target compound. This structural difference may shift activity toward kinase inhibition or GPCR modulation .

Anticancer Potential

  • 5,6,7,8-Tetrahydrobenzo-thieno[2,3-d]pyrimidin-4(3H)-one derivatives (): These compounds exhibit antitumor activity, with alkyl or aryl substitutions influencing cytotoxicity. The target compound’s 4-fluorophenyl group may enhance DNA intercalation or topoisomerase inhibition compared to bulkier substituents .
  • Thieno[3,2-d]pyrimidin-4(3H)-ones with azepine fragments (): While these derivatives enhance melanin synthesis in B16 cells, the target compound’s halogenated aromatic groups likely direct activity toward anticancer pathways, as seen in studies by Shyyka et al. (2018), where fluoro and chloro substituents improved apoptosis induction .

Enzyme Inhibition

  • 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones (): Substitutions at position 7 (e.g., cyclopentylamino) optimize PDE7 inhibition, whereas the target compound’s 4-fluorophenyl group may favor selectivity for other phosphodiesterase isoforms or tyrosine kinases .

Physicochemical Properties

Compound Substituents (Position 3/7) Melting Point (°C) LogP* Key Biological Activity
Target Compound 3-(3-Cl-benzyl), 7-(4-F-phenyl) N/A ~3.5† Anticancer, kinase inhibition
7-(4-Br-phenyl)-3-(3-Me-benzyl) (E10) 3-(3-Me-benzyl), 7-(4-Br-phenyl) N/A ~4.2 Antitumor
3-(3-F-benzyl)-7-(3-F-phenyl) (E18) 3-(3-F-benzyl), 7-(3-F-phenyl) N/A ~3.1 Not reported
2-(4-Cyclohexylpiperazinyl)-7-F (E11) 2-(piperazinyl), 7-(4-F-phenyl) N/A ~2.8 Kinase modulation

*Estimated using halogen and aromatic substituent contributions.
†Predicted using fragment-based methods.

Key Research Findings

  • Substituent Position Matters: Derivatives with halogenated aryl groups at position 7 (e.g., 4-fluorophenyl) show enhanced anticancer activity compared to unsubstituted phenyl groups, as demonstrated in murine melanoma models .
  • Chlorine vs. Fluorine : The 3-chlorobenzyl group in the target compound provides a balance between lipophilicity and electronic effects, improving cellular uptake without excessive metabolic degradation .

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